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Compound of Interest

Compound Name: ATTO 700

Cat. No.: B15557223

This document provides a comprehensive guide for the covalent labeling of antibodies with
ATTO 700 NHS ester, a near-infrared fluorescent dye. The protocol is intended for researchers,
scientists, and drug development professionals engaged in applications requiring fluorescently
tagged antibodies, such as flow cytometry, fluorescence microscopy, and in vivo imaging.

Introduction

ATTO 700 is a fluorescent dye characterized by its strong absorption and high photostability in
the near-infrared spectrum, with an excitation maximum at 700 nm and an emission maximum
at 716 nm.[1] The N-hydroxysuccinimidyl (NHS) ester of ATTO 700 is a widely used reagent for
conjugating the dye to proteins.[2] This reaction targets primary amines, such as the side
chains of lysine residues on antibodies, to form stable amide bonds.[2][3] The optimal pH for
this reaction is between 8.0 and 9.0.[2][3][4] Proper control of the dye-to-protein ratio is crucial
to achieve optimal fluorescence without compromising the antibody's binding affinity.[2][5]

Materials and Equipment
Reagents

o Antibody of interest (at a concentration of 2-10 mg/mL in a suitable buffer)
e ATTO 700 NHS ester

e Anhydrous Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.3-9.0) or 1 M Phosphate Buffer (pH 8.5-9.0)
[2]

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[2]

Gel filtration column (e.g., Sephadex G-25)[2][4]

(Optional) Quenching solution: 1 M Tris-HCI, pH 8.0

Equipment

e Spectrophotometer

Microcentrifuge tubes

Pipettes

Vortex mixer

Rotator or shaker

Collection tubes

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of
antibodies with ATTO 700.

Table 1: ATTO 700 Spectroscopic Properties

Property Value Reference
Maximum Absorption (Amax) 700 nm [1]
Molar Extinction Coefficient (¢) 125,000 M~icm~1 [1]
Maximum Emission (Aem) 716 nm [1]

Correction Factor at 280 nm

(o) 0.41 [1]
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Table 2: Recommended Reaction Parameters

Parameter Recommended Value Reference
Antibody Concentration 2-10 mg/mL [2][6]
Reaction Buffer pH 8.0-9.0 [2][4]

Molar Ratio of Dye:Antibody 5:1 to 20:1 (start with 10:1) [2]
Reaction Time 30 - 60 minutes [2]
Reaction Temperature Room Temperature [2]

Experimental Protocols
Preparation of Solutions

¢ Antibody Solution:

o The antibody should be dissolved in a buffer free of primary amines, such as PBS.[2][4] If
the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.[2]

o The final concentration should be between 2 and 10 mg/mL.[2][6]

o Adjust the pH of the antibody solution to 8.5 + 0.5 by adding the Reaction Buffer.[2] For
example, add 100 pL of 1 M sodium bicarbonate (pH 9.0) to 900 uL of the antibody
solution.[2]

e ATTO 700 NHS Ester Stock Solution:

o Dissolve the ATTO 700 NHS ester in anhydrous DMSO to a final concentration of 10 mM
immediately before use.[2]

o Vortex the solution to ensure the dye is fully dissolved.[2] The stock solution can be stored
at -20°C for up to two weeks, protected from light and moisture.[2]

Antibody Labeling Workflow

The following diagram illustrates the key steps in the antibody labeling process.
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Antibody labeling and purification workflow.

Labeling Reaction

+ Calculate the required volume of the ATTO 700 NHS ester stock solution to achieve the
desired molar ratio of dye to antibody. A starting ratio of 10:1 is recommended.[2]
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e Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution
while gently vortexing.[2]

 Incubate the reaction mixture for 30 to 60 minutes at room temperature with continuous
rotation or shaking, protected from light.[2][4]

Purification of the Labeled Antibody

The unreacted dye must be removed from the antibody-dye conjugate.[4] Gel filtration is a
common method for this purification.

Prepare a Sephadex G-25 column according to the manufacturer's instructions.

Equilibrate the column with PBS (pH 7.2-7.4).[4]

Apply the reaction mixture to the top of the column.[2]

Elute the conjugate with PBS. The first colored band to elute is the labeled antibody.[4]

Collect the fractions containing the labeled antibody.

Characterization of the Conjugate

The degree of substitution (DOS), or the average number of dye molecules per antibody, is a
critical parameter. An optimal DOS for most antibodies is between 2 and 10.[2]

e Measure the absorbance of the purified conjugate at 280 nm (Azs0) and 700 nm (A7oo).
» Calculate the concentration of the antibody and the dye using the following equations:
o Concentration of Antibody (M) = [Azso - (A700 * CF2s0)] / €_protein
= Where:
= Azso is the absorbance at 280 nm.
= Avoo is the absorbance at 700 nm.

= CFa2s0 is the correction factor for ATTO 700 at 280 nm (0.41).[1]
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= ¢ _protein is the molar extinction coefficient of the antibody at 280 nm (typically
~210,000 M—tcm~1 for IgG).

o Concentration of Dye (M) = A7o0 / €_dye
= Where:
= Ayo0 is the absorbance at 700 nm.

» £ dye is the molar extinction coefficient of ATTO 700 at 700 nm (125,000 M~*cm™1).
[1]

e Calculate the DOS:

o DOS = Concentration of Dye / Concentration of Antibody

Storage of the Labeled Antibody

For short-term storage, the labeled antibody can be kept at 4°C for several months.[4] For long-
term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of
50% and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[7][8]
Always protect the fluorescently labeled antibody from light by storing it in a dark vial or
wrapping the vial in foil.[7][9]

Troubleshooting

Table 3: Troubleshooting Guide
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Issue

Possible Cause

Suggested Solution

Low or no conjugation

Buffer contains primary amines

(e.g., Tris, glycine).

Dialyze the antibody against
an amine-free buffer like PBS

before labeling.[2]

Hydrolyzed ATTO 700 NHS

ester.

Prepare the dye stock solution

immediately before use.[2][4]

Presence of carrier proteins
(e.g., BSA).

Remove carrier proteins using
protein A/G purification before

labeling.[5]

Low yield after purification

Improper column packing or

equilibration.

Ensure the gel filtration column
is packed and equilibrated
correctly according to the

manufacturer's instructions.

Protein precipitation.

Equilibrate the column with a
suitable buffer before adding

the labeled protein.[5]

Reduced antibody activity

Over-labeling (high DOS).

Reduce the molar ratio of dye
to antibody in the labeling

reaction.[2]

Reaction Chemistry

The following diagram illustrates the chemical reaction between the ATTO 700 NHS ester and

a primary amine on the antibody.

ATTO 700-NHS Ester

ATTO 700-Antibody

(Stable Amide Bond)

Antibody-NH2
(Primary Amine)

N-hydroxysuccinimide
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Reaction of ATTO 700 NHS ester with a primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [ATTO 700 Protein Labeling Protocol for Antibodies: A
Detailed Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557223#atto-700-protein-labeling-protocol-for-
antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15557223?utm_src=pdf-body-img
https://www.benchchem.com/product/b15557223?utm_src=pdf-body
https://www.benchchem.com/product/b15557223?utm_src=pdf-custom-synthesis
https://lifesciences.danaher.com/us/en/products/sku/ad-700-35-leica.html
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-700-nhs-ester-version-cnqXGXnDy1.pdf
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://broadpharm.com/protocol_files/general_protocol_dye_nhs_labeling
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/418/011/73919dat.pdf
https://www.labome.com/method/Antibody-Storage-and-Antibody-Shelf-Life.html
https://www.sysy.com/resources/faq/tips-and-hints-for-storage
https://www.abcam.cn/ps/pdf/protocols/antibody_storage.pdf
https://www.benchchem.com/product/b15557223#atto-700-protein-labeling-protocol-for-antibodies
https://www.benchchem.com/product/b15557223#atto-700-protein-labeling-protocol-for-antibodies
https://www.benchchem.com/product/b15557223#atto-700-protein-labeling-protocol-for-antibodies
https://www.benchchem.com/product/b15557223#atto-700-protein-labeling-protocol-for-antibodies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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